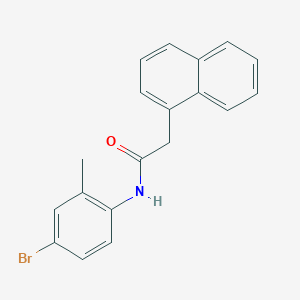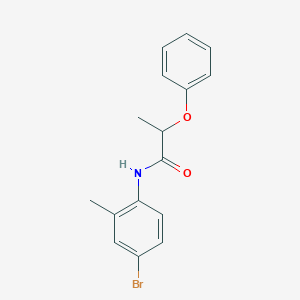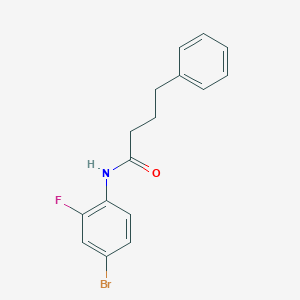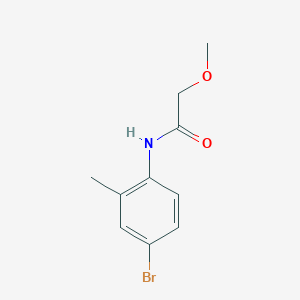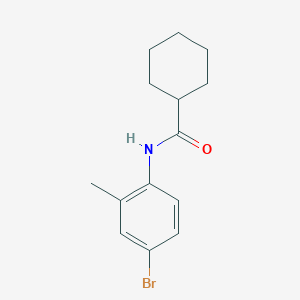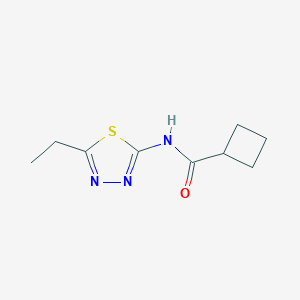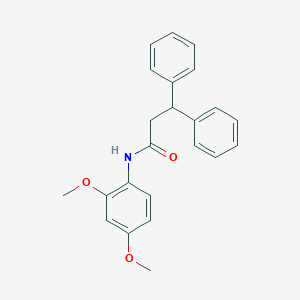
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide, also known as D2PM, is a synthetic compound that belongs to the class of cathinones. D2PM is a psychoactive drug that has been used recreationally due to its euphoric and stimulant effects. However, D2PM has also been studied for its potential therapeutic effects and has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased energy, euphoria, and improved mood. However, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has also been found to have negative effects on the cardiovascular system, including increased heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to cause liver damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for dopamine and serotonin transporters, which makes it an ideal compound for studying the effects of neurotransmitter reuptake inhibitors.
However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide in lab experiments. The drug has been shown to have negative effects on the cardiovascular system, which could complicate experiments that involve measuring heart rate and blood pressure. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been shown to have toxic effects on the liver, which could limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. One area of research could focus on the development of novel antidepressant and anxiolytic drugs based on the structure of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide. Additionally, further studies could be conducted to investigate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide and its effects on neurotransmitter systems in the brain. Finally, research could be conducted to develop safer and more effective drugs that target the dopamine and serotonin transporters.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 2,4-dimethoxybenzaldehyde with benzylmagnesium chloride, followed by the reaction with benzophenone. The final step involves the reaction of the intermediate product with hydrochloric acid to form N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. In a study conducted on rats, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide was found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders.
Propiedades
Fórmula molecular |
C23H23NO3 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C23H23NO3/c1-26-19-13-14-21(22(15-19)27-2)24-23(25)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,16H2,1-2H3,(H,24,25) |
Clave InChI |
YCNRSDLXQQZGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



